p-Bis(dinitromethyl)benzene
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Overview
Description
1,4-Bis(dinitromethyl)benzene is an organic compound with the molecular formula C8H6N4O8 It is a derivative of benzene, where two dinitromethyl groups are attached to the 1 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(dinitromethyl)benzene typically involves the nitration of p-xylene. The process begins with the formation of p-xylene, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the dinitromethyl groups at the 1 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production methods for 1,4-bis(dinitromethyl)benzene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dinitromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrobenzoic acid, while reduction can produce 1,4-bis(aminomethyl)benzene .
Scientific Research Applications
1,4-Bis(dinitromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other high-energy compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,4-bis(dinitromethyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with various biological and chemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(dinitromethyl)benzene
- 1,2-Bis(dinitromethyl)benzene
- 1,4-Dinitrobenzene
Uniqueness
1,4-Bis(dinitromethyl)benzene is unique due to the specific positioning of the dinitromethyl groups, which imparts distinct chemical and physical properties. Compared to other similar compounds, it has a higher energy content and different reactivity patterns, making it particularly valuable in the development of energetic materials .
Properties
CAS No. |
24239-79-0 |
---|---|
Molecular Formula |
C8H6N4O8 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1,4-bis(dinitromethyl)benzene |
InChI |
InChI=1S/C8H6N4O8/c13-9(14)7(10(15)16)5-1-2-6(4-3-5)8(11(17)18)12(19)20/h1-4,7-8H |
InChI Key |
KMRRAUKINNGJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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